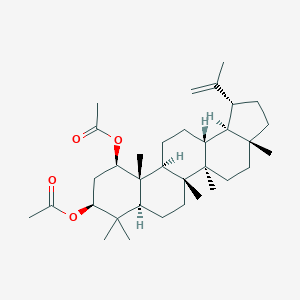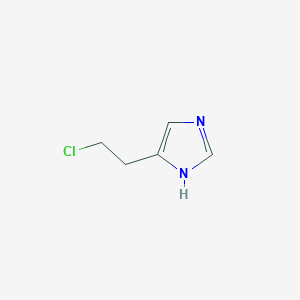
Palmitoleoyl 3-carbacyclic Phosphatidic Acid
Overview
Description
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a cyclic analog of lysophosphatidic acid, containing the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone . This compound is known for its role as an inhibitor of autotaxin, an enzyme involved in cancer cell survival, growth, migration, invasion, and metastasis .
Mechanism of Action
Target of Action
Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) primarily targets Autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis .
Mode of Action
3ccPA 16:1 acts as a moderately effective inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its function with an IC50 value of 620 nM . This interaction results in changes to the cellular processes influenced by Autotaxin, particularly those related to cancer cell behaviors .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving Autotaxin. Autotaxin is known to play a significant role in the production of lysophosphatidic acid (LPA), a bioactive lipid that contributes to various cellular processes . By inhibiting Autotaxin, 3ccPA 16:1 can potentially disrupt these pathways and their downstream effects .
Result of Action
The inhibition of Autotaxin by 3ccPA 16:1 has been shown to affect cancer cell behaviors. Specifically, it has been found to inhibit the transcellular migration of MM1 cells across mesothelial cell monolayers . This suggests that 3ccPA 16:1 could potentially be used in melanoma research .
Biochemical Analysis
Biochemical Properties
Palmitoleoyl 3-carbacyclic Phosphatidic Acid interacts with various enzymes and proteins. It is an intermediately potent inhibitor of autotaxin (ATX), an enzyme crucial for cancer cell survival, growth, migration, invasion, and metastasis . The nature of this interaction involves the inhibition of ATX, with an IC50 of 620 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. At a concentration of 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum or LPA . This indicates its influence on cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by significantly inhibiting autotaxin .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. When delivered intraperitoneally at a dosage of 250 μg/kg, it significantly reduces the number of lung metastases formed in mice injected with B16F10 melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoleoyl 3-carbacyclic Phosphatidic Acid typically involves organic synthesis techniques. The process includes the formation of a cyclic phosphatidic acid structure by modifying the sn-2 or sn-3 linkage to prevent the opening of the cyclic structure to produce lysophosphatidic acid . The reaction conditions often require specific reagents and controlled environments to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically formulated in solutions such as chloroform for storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Palmitoleoyl 3-carbacyclic Phosphatidic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.
Substitution: Substitution reactions can occur at the sn-1 position, where the palmitoleate group can be replaced with other fatty acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes.
Major Products Formed
Scientific Research Applications
Palmitoleoyl 3-carbacyclic Phosphatidic Acid has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of autotaxin, which plays a crucial role in cancer cell invasion and metastasis.
Cell Migration Studies: The compound is used to investigate the mechanisms of cell migration and the effects of autotaxin inhibition on cell movement.
Lipid Biochemistry: It serves as a model compound to study the structure and function of cyclic phosphatidic acids and their role in lipid signaling pathways.
Drug Development: The compound’s inhibitory effects on autotaxin make it a potential candidate for developing anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl 3-carbacyclic Phosphatidic Acid: Contains the 16:0 fatty acid, palmitate, at the sn-1 position.
Lysophosphatidic Acid: A naturally occurring analog with a similar structure but different biological activities.
Uniqueness
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is unique due to its specific fatty acid composition (palmitoleate) and its potent inhibitory effects on autotaxin. This makes it particularly valuable in cancer research and drug development, where targeting autotaxin is a promising therapeutic strategy .
Properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUMCXYAAGWJD-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)








